Milnacipran

Beschreibung

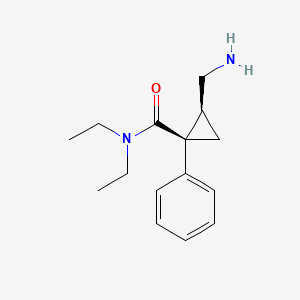

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFMKBJSRMPLA-HIFRSBDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048287, DTXSID601025164 |

Source

|

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e+00 g/L |

Source

|

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96847-55-1, 92623-85-3 |

Source

|

| Record name | Dextromilnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milnacipran [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromilnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromilnacipran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Milnacipran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Preclinical Evaluation of Milnacipran in Neuropathic Pain Models

Content Type: Technical Guide & Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers

Executive Summary

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a balanced inhibition ratio (approx. 1:1 to 1:3 5-HT:NE), distinguishing it from other SNRIs like duloxetine or venlafaxine which often favor serotonin.[1] In preclinical neuropathic pain models, this compound demonstrates efficacy by restoring the descending inhibitory pathways in the spinal cord.

This guide details the selection, execution, and validation of animal models for assessing this compound.[2] It prioritizes the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models due to their high translational reliability for SNRI mechanisms.

Mechanistic Rationale & Pathway Visualization

The analgesic efficacy of this compound is not mediated by direct opioid interaction but by the potentiation of monoaminergic transmission in the dorsal horn of the spinal cord.

Mechanism of Action

-

Reuptake Inhibition: this compound blocks NET (Norepinephrine Transporter) and SERT (Serotonin Transporter) on presynaptic terminals.

-

Accumulation: Extracellular levels of NE and 5-HT increase in the synaptic cleft.

-

Receptor Activation:

-

NE binds to post-synaptic

-adrenergic receptors on inhibitory interneurons and pre-synaptic primary afferents. -

5-HT binds to spinal 5-HT receptors (e.g., 5-HT

, 5-HT

-

-

Inhibition: This cascade hyperpolarizes second-order nociceptive neurons and inhibits the release of excitatory neurotransmitters (Glutamate, Substance P), effectively "closing the gate" on pain transmission.

Diagram: SNRI-Mediated Descending Inhibition

Caption: this compound blocks reuptake transporters, increasing monoamine availability to activate inhibitory spinal receptors.[3]

Primary Animal Models

Surgical Models (Traumatic Neuropathy)

These models mimic complex regional pain syndrome (CRPS) and entrapment neuropathies.

| Model | Procedure | Pathology | This compound Sensitivity |

| CCI (Bennett) | Loose ligation of sciatic nerve with chromic gut sutures. | Inflammatory + Neuropathic components.[4] | High. Effective on thermal hyperalgesia (cold/heat) and mechanical allodynia.[5] |

| SNL (Chung) | Tight ligation of L5/L6 spinal nerves.[6] | Pure neuropathic; consistent injury site. | Moderate to High. Effective on tactile allodynia; dose-dependent. |

Chemical Models (Metabolic/Toxic Neuropathy)

These models mimic polyneuropathies seen in diabetes or chemotherapy patients.

| Model | Induction Agent | Pathology | This compound Sensitivity |

| CIPN | Cisplatin / Paclitaxel | Mitochondrial damage, axonopathy. | High. Attenuates mechanical allodynia; suppresses DRG ATF3 activation.[7] |

| Diabetic | Streptozotocin (STZ) | Hyperglycemia-induced nerve damage.[4] | Moderate. Reduces mechanical hypersensitivity.[5][8] |

Detailed Experimental Protocol: CCI in Rats

This protocol is designed to be self-validating by including positive controls and antagonist challenges.

Subjects & Preparation

-

Species: Male Sprague-Dawley Rats (200–250g).

-

Acclimatization: 7 days. Handle daily to reduce stress-induced analgesia.

-

Baseline Testing: Measure thresholds 2 days prior to surgery. Exclude outliers.

Surgical Induction (Day 0)

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

-

Exposure: Incise mid-thigh skin; separate biceps femoris to expose the sciatic nerve.

-

Ligation: Loosely tie 4 ligatures (4-0 chromic gut) around the nerve, spaced 1mm apart. Crucial: Ligatures must barely constrict the nerve (arrest epineural circulation) without halting axonal transport.

-

Sham Control: Expose nerve but do not ligate.

Dosing Regimen (Therapeutic Phase)

Due to the short half-life of this compound in rats (~2.3 hours), b.i.d. (twice daily) dosing is required for sub-chronic studies.

-

Vehicle: 0.9% Saline (IP).

-

This compound Dose Groups:

-

Positive Control: Amitriptyline (10 mg/kg IP) or Gabapentin (50 mg/kg IP).

-

Timing: Begin dosing on Day 7 post-surgery (after neuropathy is established) and continue for 7-14 days.

Behavioral Assessment Workflow

Testing should occur at peak plasma concentration (Tmax) , approximately 30–60 minutes post-dose.

-

Von Frey Test (Mechanical Allodynia): Apply filaments to the plantar surface. Record 50% withdrawal threshold (Up-Down method).

-

Cold Plate Test (Thermal Allodynia): Place rat on 4°C plate. Measure latency to paw lifting/licking. This compound is particularly effective here.

Validation: The Antagonist Challenge

To prove the effect is SNRI-mediated, perform a challenge on Day 14:

-

Co-administer Yohimbine (alpha-2 antagonist, 2 mg/kg IP).

-

Expected Result: Analgesia should be significantly reversed, confirming noradrenergic mediation.

Diagram: Experimental Workflow

Caption: Timeline for CCI model induction, this compound treatment, and mechanism validation.

Data Interpretation & Translational Validity

Expected Outcomes[9][10]

-

Vehicle: Thresholds remain low (hyperalgesic) throughout the study (e.g., <4g Von Frey).

-

This compound: Dose-dependent restoration of thresholds.[6][7][8]

-

Yohimbine Reversal: A drop in threshold back to vehicle levels confirms the drug is acting via spinal alpha-2 adrenergic receptors, a key validator for SNRI classification.

Troubleshooting

-

No Effect? Check dosing frequency. Single daily doses in rats may result in "trough" periods due to rapid clearance. Switch to b.i.d.

-

Sedation? this compound generally lacks sedative effects compared to Gabapentin, but high doses (>60 mg/kg) may cause motor impairment. Verify with Rotarod test.

References

-

Berrocoso, E., et al. (2011). Evaluation of this compound, in comparison with amitriptyline, on cold and mechanical allodynia in a rat model of neuropathic pain.[5] European Journal of Pharmacology, 655(1-3), 46-51. Link

-

Katsuyama, S., et al. (2013). this compound has an antihyperalgesic effect on cisplatin-induced neuropathy. Pharmaceutics, 15(9), 2218. Link

-

Obata, H., et al. (2005). The monoamine-mediated antiallodynic effects of intrathecally administered this compound, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain.[6] Anesthesia & Analgesia, 100(5), 1406-1410. Link

-

Uchida, S., et al. (2012). Effects of this compound, a 5-HT and noradrenaline reuptake inhibitor, on C-fibre-evoked field potentials in spinal long-term potentiation and neuropathic pain. British Journal of Pharmacology, 167(3), 656-667. Link

-

Sawamura, S., et al. (2023). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration.[2] Pharmaceutics, 16(1), 52. Link

Sources

- 1. This compound: beyond a role of antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. mdbneuro.com [mdbneuro.com]

- 5. Evaluation of this compound, in comparison with amitriptyline, on cold and mechanical allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The monoamine-mediated antiallodynic effects of intrathecally administered this compound, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound inhibits oxaliplatin-induced mechanical allodynia through spinal action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, duloxetine and indomethacin, in polyarthritic rats using the Randall-Selitto model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Milnacipran on Descending Inhibitory Pain Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pain represents a significant therapeutic challenge, often stemming from dysregulated endogenous pain modulatory systems. The descending inhibitory pain pathway, a critical component of this system, relies on the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) to suppress nociceptive signals at the spinal cord level. Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in managing chronic pain states, such as fibromyalgia.[1][2] This is attributed to its mechanism of action, which involves enhancing the activity of these descending inhibitory pathways.[2][3][4] This technical guide provides an in-depth analysis of this compound's pharmacological profile, its targeted effects on the descending pain modulatory circuits, and the preclinical methodologies used to validate its mechanism and efficacy. By synthesizing the underlying neurobiology with practical experimental protocols, this document serves as a comprehensive resource for professionals engaged in pain research and analgesic drug development.

The Descending Inhibitory Pain Pathway: A Neurobiological Overview

The perception of pain is not a direct reflection of peripheral stimuli but is subject to significant modulation by the central nervous system (CNS). The descending inhibitory pain pathway is a supraspinal circuit that exerts top-down control over nociceptive processing in the spinal cord's dorsal horn.[3]

Key Anatomical and Neurochemical Components

This pathway originates from several brainstem nuclei, including the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which in turn project to the spinal cord.[5] Noradrenergic projections also arise from the locus coeruleus (LC).[3][6] These projections release serotonin and norepinephrine into the dorsal horn, where they act on presynaptic and postsynaptic neurons to inhibit the transmission of pain signals.[3][7] Dysfunction in this system is believed to contribute to the development and maintenance of chronic pain states.[8]

A simplified representation of this pathway is presented below:

Caption: Core components of the descending inhibitory pain pathway.

Pharmacological Profile of this compound

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[1] Unlike some other SNRIs, this compound exhibits a more balanced affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This dual action is central to its therapeutic effects in pain management.[10] By blocking the reuptake of both 5-HT and NE, this compound increases their synaptic concentrations in key areas of the descending pain pathway, thereby enhancing their inhibitory influence on nociception.[2][11]

Transporter Binding Affinity and Selectivity

The relative affinity of an SNRI for SERT and NET can influence its clinical profile. This compound is characterized by its relatively balanced and potent inhibition of both transporters.

| Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | NET/SERT Selectivity Ratio |

| This compound | 11 | 71-91 | ~1:1.6 - 1:2.2 (in favor of NE in some studies) |

| Duloxetine | Not specified in snippets | Not specified in snippets | ~1:10 (in favor of 5-HT) |

| Venlafaxine | Not specified in snippets | Not specified in snippets | ~1:30 (in favor of 5-HT) |

| Data synthesized from multiple sources indicating relative selectivities.[1][9][12] |

Scientist's Note: The balanced affinity of this compound is noteworthy. While some SNRIs are more potent at inhibiting serotonin reuptake at lower doses, this compound's near-equivalent action on both transporters from the outset of its therapeutic dose range may contribute to its efficacy in pain conditions where both noradrenergic and serotonergic pathways are implicated.[9]

Preclinical Methodologies for Evaluating this compound's Effects

A robust preclinical evaluation is essential to delineate the mechanism of action of a compound like this compound. The following protocols represent standard, validated methods for assessing a drug's impact on the descending inhibitory pain pathways.

In Vivo Electrophysiology in the Rostral Ventromedial Medulla (RVM)

Objective: To directly measure the effect of this compound on the firing rates of pain-modulating neurons ("ON-cells" and "OFF-cells") in the RVM. ON-cells are pronociceptive, while OFF-cells are antinociceptive.[5][13][14] An effective analgesic that enhances descending inhibition would be expected to decrease the activity of ON-cells and/or increase the activity of OFF-cells.[14]

Experimental Workflow:

Caption: Workflow for in vivo electrophysiology in the RVM.

Step-by-Step Protocol:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame. Maintain body temperature with a heating pad.

-

Surgical Procedure: Perform a craniotomy to expose the brain surface overlying the RVM.

-

Electrode Implantation: Slowly lower a recording microelectrode into the RVM according to stereotaxic coordinates.

-

Neuronal Identification: Identify ON- and OFF-cells based on their characteristic responses to a noxious stimulus (e.g., tail heat). ON-cells increase firing just before a withdrawal reflex, while OFF-cells pause their firing.[13][14]

-

Baseline Recording: Record the spontaneous and stimulus-evoked firing rates of identified neurons for a stable period.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Drug Recording: Continue to record the activity of the same neurons to determine any changes in firing patterns.

-

Data Analysis: Compare the pre- and post-drug firing rates to quantify the effect of this compound.

Expected Outcome: this compound administration is expected to lead to a significant decrease in the spontaneous and evoked firing of RVM ON-cells and an increase in the firing of OFF-cells, consistent with an enhancement of descending pain inhibition.[15]

Behavioral Assessment of Mechanical Allodynia: The Von Frey Test

Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic or inflammatory pain by measuring the mechanical withdrawal threshold.[16]

Step-by-Step Protocol:

-

Animal Model Induction: Induce a pain state in rodents, for example, using the chronic constriction injury model of neuropathic pain or injection of complete Freund's adjuvant for inflammatory pain.[17]

-

Habituation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes.[18][19]

-

Baseline Measurement: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[16] The withdrawal threshold is defined as the minimum force that elicits a paw withdrawal response.[16] Several methods, such as the up-down method, can be used for precise threshold determination.[20]

-

Drug Administration: Administer this compound or a vehicle control.

-

Post-Drug Measurement: At various time points after drug administration, re-assess the mechanical withdrawal threshold.

-

Data Analysis: Compare the withdrawal thresholds between the this compound-treated and control groups.

Expected Outcome: In a valid pain model, animals will exhibit a significantly lower paw withdrawal threshold (mechanical allodynia) compared to healthy controls. Treatment with an effective dose of this compound is expected to significantly increase this threshold, indicating an analgesic effect.

Confirmation of Spinal Action: Intrathecal Administration

Objective: To confirm that the analgesic effects of this compound are, at least in part, mediated by its action within the spinal cord.

Step-by-Step Protocol:

-

Catheter Implantation: Surgically implant an intrathecal catheter in rodents, with the tip positioned in the lumbar region of the spinal cord. Allow for a recovery period.

-

Behavioral Testing: Use a behavioral assay, such as the von Frey test described above or the formalin test, to assess pain responses.

-

Drug Administration: Administer a microinjection of this compound directly into the intrathecal space via the catheter. This delivers the drug directly to the cerebrospinal fluid surrounding the spinal cord.[21][22]

-

Data Analysis: Compare the pain responses of animals receiving intrathecal this compound with those receiving a vehicle control.

Scientist's Note: This is a critical experiment for validating the proposed mechanism. If systemic this compound is effective, and intrathecal administration of a much smaller dose also produces a significant analgesic effect, it provides strong evidence that the drug is acting on the spinal terminals of the descending inhibitory pathways.

Clinical Implications and Future Directions

The preclinical evidence strongly supports the hypothesis that this compound's efficacy in chronic pain conditions like fibromyalgia is mediated through the enhancement of descending serotonergic and noradrenergic inhibitory pathways.[8][23] Clinical studies have shown that this compound can significantly improve pain and other symptoms in these patients.[24]

Future research should aim to:

-

Further elucidate the role of specific 5-HT and NE receptor subtypes in mediating the analgesic effects of this compound.

-

Investigate the long-term neuroplastic changes in the descending pain pathways following chronic this compound administration.

-

Explore the potential for combination therapies that may further enhance the activity of these endogenous pain control systems.

Conclusion

This compound's balanced dual reuptake inhibition of serotonin and norepinephrine provides a potent mechanism for enhancing the function of the descending inhibitory pain pathways.[10][25] This targeted action at the core of endogenous pain modulation explains its clinical utility in managing complex chronic pain syndromes. The preclinical protocols detailed in this guide offer a validated framework for the continued investigation of this compound and the development of novel analgesics targeting this critical neurobiological system.

References

- This compound | C15H22N2O | CID 65833 - PubChem - NIH.

- Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC.

- This compound: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed.

- Pharmacology and pharmacokinetics of this compound - PubMed.

- A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC.

- This compound: a unique antidepressant? - PMC - NIH.

- Mechanical Sensitivity (Von Frey) Test - ucsf - iacuc.

- This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC - PubMed Central.

- This compound: A comparative analysis of human monoamine uptake and transporter binding affinity | Request PDF - ResearchGate.

- Von Frey Test Protocol - IMPReSS - International Mouse Phenotyping Consortium.

- Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise.

- Preclinical pharmacology of this compound - PubMed.

- How to conduct Von Frey Test? - BioMed.

- Descending pain modulation and chronification of pain - PMC - NIH.

- 2.3.1. Von Frey Monofilament Testing - Bio-protocol.

- Von Frey Test Procedure | PDF | Stimulus (Physiology) - Scribd.

- Strategies to Treat Chronic Pain and Strengthen Impaired Descending Noradrenergic Inhibitory System - MDPI.

- (PDF) this compound: A unique antidepressant? - ResearchGate.

- Pharmacology and Pharmacokinetics of this compound - ResearchGate.

- Dual reuptake inhibitor this compound and spinal pain pathways in fibromyalgia patients: a randomized, double-blind, placebo-controlled trial - PubMed.

- Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - MDPI.

- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse.

- Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PMC - PubMed Central.

- Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PubMed.

- Neuronal Activities in the Rostral Ventromedial Medulla Associated with Experimental Occlusal Interference-Induced Orofacial Hyperalgesia - PMC - PubMed Central.

- (A) this compound inhibits the response to exogenous NMDA. This compound... | Download Scientific Diagram - ResearchGate.

- Sensitization of Pain-Modulating Neurons in the Rostral Ventromedial Medulla after Peripheral Nerve Injury - PMC.

- Intrathecal drug delivery for the management of pain and spasticity in adults; recommendations for best clinical practice.

- An overview of animal models of pain: disease models and outcome measures - PMC.

- Comprehensive consensus based guidelines on intrathecal drug delivery systems in the treatment of pain caused by cancer pain - PubMed.

- Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC.

- The “In's and Out's” of Descending Pain Modulation from the Rostral Ventromedial Medulla (RVM) - PMC.

- Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient - Frontiers.

- What do monoamines do in pain modulation? - PMC.

- Intrathecal route of drug delivery can save lives or improve quality of life.

- Intrathecal drug delivery for the management of pain and spasticity in adults; recommendations for best clinical practice.

- Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges - ResearchGate.

- preclinical screening models for Analgesic drugs | PPTX - Slideshare.

- This compound poorly modulates pain in patients suffering from fibromyalgia: a randomized double-blind controlled study - PMC.

Sources

- 1. This compound | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The “In’s and Out’s” of Descending Pain Modulation from the Rostral Ventromedial Medulla (RVM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What do monoamines do in pain modulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuronal Activities in the Rostral Ventromedial Medulla Associated with Experimental Occlusal Interference-Induced Orofacial Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitization of Pain-Modulating Neurons in the Rostral Ventromedial Medulla after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. mdpi.com [mdpi.com]

- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 19. biomed-easy.com [biomed-easy.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 22. britishpainsociety.org [britishpainsociety.org]

- 23. Dual reuptake inhibitor this compound and spinal pain pathways in fibromyalgia patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Action of Milnacipran in Fibromyalgia Syndrome

Executive Summary

Milnacipran (1S, 2R-milnacipran) represents a distinct class of pharmacotherapy for Fibromyalgia Syndrome (FMS) defined by its equipotent reuptake inhibition of norepinephrine (NE) and serotonin (5-HT). Unlike other SNRIs (e.g., venlafaxine) that exhibit marked serotonergic dominance, this compound maintains a balanced affinity (approximate 1:1 to 3:1 functional ratio favoring NE), which is critical for restoring the descending inhibitory pain pathways compromised in FMS. Furthermore, emerging evidence suggests secondary mechanisms involving NMDA receptor antagonism and glial cell modulation contribute to its efficacy in dampening central sensitization.

Part 1: Molecular Pharmacodynamics

The "Balanced" SNRI Profile

The core therapeutic failure in FMS is often characterized as a "volume control" dysfunction in the central nervous system (CNS), specifically the disinhibition of the dorsal horn. This compound addresses this by increasing synaptic residence time of NE and 5-HT.

Critical Differentiator:

Most SNRIs are functionally SSRIs at low doses. This compound, however, exhibits significant noradrenergic potency even at sub-maximal doses. This is vital because norepinephrine is the primary neurotransmitter mediating the descending inhibition of pain via

Binding Affinity Data (Human Transporters):

| Target Receptor | Ki (nM) | Functional Implication |

| NET (Norepinephrine) | ~68 | High affinity; drives descending inhibition. |

| SERT (Serotonin) | ~151 | Moderate affinity; modulates mood/anxiety components. |

| Ratio (SERT:NET) | ~2.2 : 1 | NE-Preferring. Contrast with Venlafaxine (~30:1 SERT:NET). |

| NMDA Receptor | ~6,000 | Weak antagonism; reduces "wind-up" phenomenon. |

| Muscarinic/H1/Alpha-1 | >10,000 | Negligible affinity; minimizes sedative/anticholinergic side effects. |

Secondary Mechanism: NMDA & Glial Modulation

Beyond monoamines, this compound acts as a weak, non-competitive antagonist at the NMDA receptor (N-methyl-D-aspartate). In chronic pain states, constant nociceptive input causes magnesium ions to unblock NMDA channels, leading to calcium influx and "wind-up" (central sensitization). This compound's antagonism helps reset this threshold.

Furthermore, recent translational data indicates this compound inhibits the activation of microglia and astrocytes in the dorsal root ganglia (DRG), reducing the release of pro-inflammatory cytokines (e.g., TNF-

Visualization: Synaptic & Cellular Mechanism

The following diagram illustrates the dual-action pathway at the spinal dorsal horn synapse.

Caption: Figure 1. This compound blocks NET/SERT, antagonizes NMDA, and inhibits glial cytokine release.

Part 2: Translational Experimental Protocols

To validate the pharmacological efficacy of this compound in a research setting, the following protocols are recommended. These are designed as self-validating systems where control steps ensure data integrity.

Protocol A: In Vivo Microdialysis (Spinal Cord)

Objective: Quantify the increase in extracellular NE and 5-HT in the dorsal horn following systemic administration. This confirms the drug reaches the target site and engages the transporter.

Methodology:

-

Subject Preparation: Male Sprague-Dawley rats (250-300g). Anesthetize with isoflurane.

-

Probe Implantation: Stereotaxic insertion of a microdialysis probe (concentric design, 0.22 mm OD) into the lumbar dorsal horn (L4-L5).

-

Equilibration (Validation Step): Perfusion with artificial cerebrospinal fluid (aCSF) at 1 µL/min for 120 minutes. Reject subject if basal monoamine levels fluctuate >10% over 3 consecutive samples.

-

Drug Administration: IP injection of this compound (e.g., 10, 30 mg/kg) or saline vehicle.

-

Sampling: Collect dialysate every 20 minutes for 180 minutes post-injection.

-

Analysis: HPLC with Electrochemical Detection (HPLC-ECD).

Protocol B: Von Frey Assessment in Neuropathic Models

Objective: Assess anti-allodynic effects. Since FMS has no perfect animal model, nerve injury models (e.g., Chronic Constriction Injury - CCI) are used as proxies for central sensitization.

Methodology:

-

Baseline Measurement: Place rats in a mesh-bottom cage. Acclimatize for 30 mins. Apply calibrated Von Frey filaments to the plantar surface of the hind paw. Determine the 50% withdrawal threshold using the Up-Down method.

-

Induction: Perform CCI or administer Cisplatin to induce neuropathy. Wait 7-14 days for allodynia to develop.

-

Treatment: Administer this compound (acute or chronic dosing).

-

Testing (Blind): Observer must be blinded to treatment groups. Re-test withdrawal thresholds at 30, 60, and 120 minutes.

-

Control: Use a positive control (e.g., Gabapentin) and a vehicle control.

Visualization: Experimental Workflow

Caption: Figure 2. Workflow for validating this compound efficacy with built-in quality control gates.

Part 3: Pharmacokinetics & Safety Profile

For drug development professionals, the metabolic profile of this compound is a primary asset, particularly for FMS patients who often engage in polypharmacy.

Metabolic Stability (The "No-CYP" Advantage)

Unlike TCA's or other SNRIs (e.g., duloxetine which interacts with CYP1A2/CYP2D6), this compound undergoes minimal hepatic metabolism via the Cytochrome P450 system.

-

Primary Elimination: ~55% excreted unchanged in urine.

-

Metabolism: Glucuronidation (conjugation) is the main metabolic pathway, yielding inactive metabolites.

-

DDI Risk: Negligible risk of metabolic drug-drug interactions.[1]

Pharmacokinetic Parameters Table

| Parameter | Value | Clinical Significance |

| Bioavailability (F) | 85% - 90% | High oral absorption efficiency. |

| Tmax | 2 - 4 hours | Rapid onset of exposure.[2] |

| Protein Binding | 13% | Very low; minimal displacement interactions.[1] |

| Half-life (t1/2) | 6 - 8 hours | Requires BID dosing (or ER formulation). |

| Elimination | Renal (55% unchanged) | Dose adjustment required in renal impairment. |

References

-

Gendreau, R. M., et al. (2008). "this compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia."[3] The Open Rheumatology Journal. [Link]

-

Obata, H. (2017). "Analgesic Mechanisms of Antidepressants for Neuropathic Pain." International Journal of Molecular Sciences. [Link]

-

Puozzo, C., et al. (2002). "Pharmacokinetics of this compound in renal impairment." European Journal of Drug Metabolism and Pharmacokinetics. [Link]

-

Stahl, S. M., et al. (2013). "SNRIs: pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants." CNS Spectrums. [Link]

-

Dernovsek, K. D., et al. (2009). "this compound (Savella), a Treatment Option for Fibromyalgia." P & T: A Peer-Reviewed Journal for Formulary Management. [Link]

Sources

- 1. This compound: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stability-Indicating HPLC Method for Milnacipran Hydrochloride

This Application Note serves as a comprehensive technical guide for the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Milnacipran Hydrochloride .

Designed for analytical scientists and quality control professionals, this protocol moves beyond basic "recipes" to explain the mechanistic rationale behind chromatographic choices, ensuring a robust, transferrable, and regulatory-compliant (ICH Q1A/Q2) methodology.

Introduction & Scope

This compound Hydrochloride (cis-2-aminomethyl-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride) is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] As a primary amine, it presents specific chromatographic challenges, including peak tailing due to silanol interactions and pH-dependent solubility.

A Stability-Indicating Method (SIM) is not just an assay; it is a specific procedure capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This protocol details the development of a gradient RP-HPLC method validated to detect degradation resulting from hydrolysis, oxidation, heat, and light.[4]

Key Physicochemical Drivers

-

Functional Groups: Primary amine (basic), Amide.

-

pKa: ~9.7 (Basic). Implication: Requires acidic mobile phase to maintain ionization and prevent secondary interactions with column silanols.

-

UV Max: ~210–220 nm. Implication: Detection at 210 nm provides maximum sensitivity for both the API and non-chromophoric degradants.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, emphasizing the feedback loop between stress testing and optimization.

Figure 1: Iterative workflow for developing a stability-indicating method. Note the critical feedback loop from Peak Purity analysis.

Protocol 1: Chromatographic Conditions

This method utilizes a Gradient Elution profile.[5][6] While isocratic methods are simpler, they often fail to elute late-eluting, non-polar degradation products, leading to "ghost peaks" in subsequent runs.

Instrumentation & Parameters

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.) | High surface area and end-capping required to minimize peak tailing of the basic amine. |

| Wavelength | 210 nm | This compound has low UV absorption; 210 nm captures the carbonyl/amine transitions and detects impurities lacking strong chromophores. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2500 psi. |

| Injection Vol | 20 µL | Sufficient mass load for impurity detection (LOQ) without overloading. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Run Time | 25 Minutes | Allows elution of highly non-polar degradants. |

Mobile Phase Preparation

Buffer Selection (Critical): Phosphate buffer at pH 3.0 is chosen. At this pH, this compound is fully protonated (

-

Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane. -

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial hold for polar impurities |

| 5.0 | 90 | 10 | Isocratic hold |

| 15.0 | 40 | 60 | Ramp to elute non-polar degradants |

| 20.0 | 40 | 60 | Wash |

| 20.1 | 90 | 10 | Return to initial |

| 25.0 | 90 | 10 | Re-equilibration |

Protocol 2: Forced Degradation (Stress Testing)

To prove the method is "stability-indicating," you must intentionally degrade the drug to ensure the method can separate the API from its breakdown products.

Safety Note: Handle strong acids, bases, and oxidizers in a fume hood.

Stress Conditions Matrix

Prepare a stock solution of this compound HCl at 1000 µg/mL. Dilute as follows for stress testing:

| Stress Type | Reagent / Condition | Duration / Temp | Target Degradation |

| Acid Hydrolysis | 1.0 N HCl | 4–6 Hours @ 70°C | 10–20% |

| Base Hydrolysis | 0.1 N NaOH | 2–4 Hours @ 70°C | 10–20% |

| Oxidation | 3% | 2–4 Hours @ RT | 10–20% |

| Thermal | Dry Heat (Oven) | 24–48 Hours @ 80°C | < 10% |

| Photolytic | UV Light (254 nm) | 1.2 million lux hours | < 10% |

Procedure

-

Preparation: Take 5 mL of Stock Solution into a 50 mL flask.

-

Stressing: Add 5 mL of the stress reagent (HCl, NaOH, or

). Reflux at the specified temp. -

Neutralization (Crucial): For Acid/Base samples, cool and neutralize with an equivalent volume of base/acid before dilution to protect the HPLC column.

-

Dilution: Make up to volume with Mobile Phase.

-

Analysis: Inject into HPLC with PDA Detector enabled.

Evaluation via PDA (Photodiode Array)

You must check Peak Purity (Purity Angle < Purity Threshold).[7] If the this compound peak is not pure, a degradant is co-eluting, and the gradient slope or pH must be adjusted.

Figure 2: Decision logic for evaluating forced degradation results.

Protocol 3: Method Validation (ICH Q2(R1))

Once the separation is optimized, validate the method using the following parameters.

Specificity

-

Requirement: No interference at the retention time of this compound from blank, placebo (excipients), or degradants.

-

Acceptance: Resolution (

) between this compound and nearest impurity > 1.5. Peak purity passes.

Linearity

-

Range: 50% to 150% of target concentration (e.g., 25–75 µg/mL if target is 50 µg/mL).

-

Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Procedure: Spike placebo with API at 50%, 100%, and 150% levels (in triplicate).

-

Acceptance: Mean recovery 98.0% – 102.0%.[2] %RSD < 2.0%.[2][8]

Precision[3]

-

System Precision: 6 injections of standard. (%RSD NMT 2.0%)

-

Method Precision: 6 independent preparations of a single sample. (%RSD NMT 2.0%)

Robustness

Deliberately vary parameters to simulate normal lab fluctuations:

-

Flow Rate: ± 0.1 mL/min.

-

pH: ± 0.2 units.

-

Column Temp: ± 5°C.

-

Acceptance: System suitability parameters (Tailing factor, Plate count) must remain within limits.

Expected Results & Discussion

Based on literature for this compound HCl:

-

Acid/Base Stress: this compound is susceptible to hydrolysis of the amide group. Expect degradant peaks at Relative Retention Times (RRT) of ~0.4 and ~0.6.

-

Oxidative Stress: Benzylic oxidation may occur. Expect minor degradants eluting after the main peak due to polarity changes.

-

Tailing Factor: With pH 3.0 buffer, the tailing factor for this compound should be < 1.5. If tailing > 2.0, ensure the column is adequately end-capped or increase buffer strength.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3][4][5][6] Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5][6] Link

-

Kumar, S., et al. (2012).[5] "A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms." American Journal of Analytical Chemistry, 3, 40-49.[5] Link

-

Reddy, P.R., et al. (2013).[2] "Rapid Quantitative Determination of Related Substances and Degradants in this compound." Journal of Chromatographic Science, 51(6), 558–565. Link

Sources

- 1. asianpharmtech.com [asianpharmtech.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ajrconline.org [ajrconline.org]

- 4. Rapid quantitative determination of related substances and degradants in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Application Note: Functional MRI Assessment of Milnacipran Effects in Central Pain Modulation

Executive Summary & Rationale

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique pharmacological profile, exhibiting a 3-fold higher selectivity for norepinephrine (NE) over serotonin (5-HT). This noradrenergic dominance is critical for its efficacy in Fibromyalgia (FM), where it is hypothesized to restore dysfunctional descending inhibitory pain pathways.

Traditional clinical endpoints (e.g., VAS pain scores) are subjective and prone to placebo response. Functional MRI (fMRI) provides an objective biomarker by visualizing the drug's effect on the "pain matrix" (insula, anterior cingulate cortex, thalamus) and the descending inhibitory system (periaqueductal gray [PAG], rostral ventromedial medulla [RVM]).

This guide outlines a rigorous, field-proven protocol for quantifying the neural effects of this compound using BOLD fMRI. It emphasizes technical precision in acquiring brainstem data, which is notoriously susceptible to physiological noise but essential for understanding SNRI mechanisms.

Mechanistic Target Visualization

The following diagram illustrates the pathway from drug administration to the specific neural targets detectable via fMRI.

Figure 1: Mechanistic pathway of this compound connecting pharmacological action to fMRI-observable regions of interest.

Experimental Design & Subject Selection

To isolate the drug effect from the placebo response and spontaneous fluctuation of chronic pain, a Randomized, Double-Blind, Placebo-Controlled Crossover Design is the gold standard.

Cohort Criteria

-

Target Population: Fibromyalgia patients (ACR 1990/2010 criteria).

-

Exclusion: Comorbid major depressive disorder (to isolate analgesic vs. antidepressant effects), use of opioids or other SNRIs.

-

Washout: Minimum 2-week washout period for patients previously on centrally acting analgesics.

Dosing Protocol (Titration is Critical)

Rapid dosing causes nausea, leading to dropout and motion artifacts in the scanner.

-

Week 1: Escalation (12.5 mg day 1 → 25 mg BID).

-

Week 2-4: Target dose (50 mg BID or 100 mg BID).

-

Scan Timing: Scans should be performed at steady state (minimum 4 weeks on stable dose).

-

Acute vs. Chronic: For chronic efficacy, scan at Week 6. For acute mechanism, scan 2-4 hours post-first dose (Tmax ~2-4h), though chronic is clinically more relevant.

fMRI Acquisition Protocol

Imaging the brainstem (PAG) requires specific parameters to mitigate magnetic susceptibility artifacts and physiological noise.

Scanner & Coil

-

Field Strength: 3.0 Tesla (Preferred over 1.5T for SNR; 7T is superior for brainstem but less accessible).

-

Coil: 32-channel or 64-channel head coil for maximum signal-to-noise ratio (SNR).

Sequence Parameters (The "Gold Standard")

| Parameter | Value | Rationale |

| Sequence | T2*-weighted Gradient Echo EPI | Standard BOLD sensitivity. |

| TR (Repetition Time) | 2000 - 2500 ms | Balance between temporal resolution and whole-brain coverage. |

| TE (Echo Time) | 30 ms (at 3T) | Optimized for BOLD contrast. Consider Multi-Echo (ME-EPI) if available to recover signal in dropout regions (brainstem). |

| Voxel Size | 2.5 x 2.5 x 3.0 mm | Slightly smaller than standard (3mm) to resolve small brainstem nuclei (PAG/RVM). |

| Slices | 36 - 44 (Interleaved) | Ensure coverage from top of cortex to below the medulla . |

| FOV | 220 - 240 mm | Cover whole brain. |

| Physio Monitoring | MANDATORY | Pulse Oximetry + Respiratory Bellows recorded time-locked to TR. |

Critical Note on Brainstem Imaging: The PAG and RVM are small structures surrounding fluid-filled spaces, making them prone to pulsation artifacts. Physiological monitoring is not optional ; it is required for RETROICOR correction during preprocessing.

Task Protocols

Two primary modalities are recommended: Resting State (rs-fMRI) for network connectivity and Pressure Pain Provocation for activation mapping.

Pressure Pain Provocation Task (Block Design)

This compound's effect is best observed when the pain system is challenged.

-

Calibration: Before scanning, apply pressure to the thumbnail (using a hydraulic algometer) to determine the individual's "Subjective Pain 50/100" (moderate pain).

-

Stimulation: Apply the calibrated pressure (e.g., 4-6 kg/cm ²) during "ON" blocks.

-

Paradigm:

-

Block Duration: 15s Pain / 15s Rest.

-

Repetitions: 6-8 blocks per run.

-

Total Time: ~5-6 minutes.

-

-

Control: Include a "Sensory Control" condition (non-painful touch) to subtract somatosensory activation.

Resting State fMRI[1][2]

-

Duration: Minimum 8 minutes (preferably 10-12 mins).

-

Instruction: "Keep eyes open, look at fixation cross, do not fall asleep."

-

Objective: Measure functional connectivity between the Insula and the Default Mode Network (DMN). This compound has been shown to "decouple" the insula from the DMN, correlating with pain relief.

Data Analysis Pipeline

The analysis must account for the specific challenges of pharmaconeuroimaging.

Workflow Diagram

Figure 2: Data analysis workflow emphasizing physiological noise correction for brainstem fidelity.

Key Analysis Steps

-

Physiological Noise Correction: Use RETROICOR (Retrospective Image Correction) to regress out cardiac and respiratory phases.[1][2][3] This significantly improves t-scores in the PAG and brainstem.

-

Smoothing Kernel: Use a smaller kernel (e.g., 4-5 mm FWHM ) if the primary ROI is the PAG. Standard 8mm smoothing will blur the PAG signal into the surrounding CSF or white matter.

-

First-Level Contrasts:

-

Pain > Baseline

-

Pain > Sensory Control

-

-

Second-Level (Group) Contrasts:

-

(Drug_Pain - Drug_Baseline) - (Placebo_Pain - Placebo_Baseline)

-

Hypothesis: this compound treatment will show increased activation in the PAG (restored inhibition) and decreased activation in the posterior insula/thalamus (reduced central sensitization) compared to placebo.

-

Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Brainstem Signal Dropout | Magnetic susceptibility near oral cavity/sinuses. | Use shorter TE (25-30ms), thinner slices, or Multi-Echo EPI. |

| Pulsation Artifacts | Proximity to basilar artery. | Strict application of RETROICOR; include CSF signal as a nuisance regressor. |

| Motion Artifacts | Patient discomfort (pain/nausea). | aggressive titration of drug; use comfortable padding; censor volumes with FD > 0.5mm (scrubbing). |

| No Activation in PAG | Low statistical power or large smoothing. | Reduce smoothing kernel to 4mm; use ROI-based analysis (small volume correction) rather than whole-brain correction. |

References

-

This compound for fibromyalgia: a useful addition to the treatment armamentarium. Source: PubMed (Expert Opin Pharmacother) URL:[Link]

-

Functional magnetic resonance imagery (fMRI) in fibromyalgia and the response to this compound. Source: PubMed (Hum Psychopharmacol) URL:[Link]

-

Using fMRI to evaluate the effects of this compound on central pain processing in patients with fibromyalgia. Source: PubMed (Scand J Pain) URL:[Link]

-

Resting state connectivity correlates with drug and placebo response in fibromyalgia patients. Source: PubMed Central (Neuroimage Clin) URL:[Link]

-

Physiological Noise in Brainstem fMRI. Source: PubMed Central (Front Hum Neurosci) URL:[Link]

-

Comparison Analysis between the Medication Efficacy of the this compound and Functional Connectivity of Neural Networks in Fibromyalgia Patients. Source: PubMed Central (Int J Environ Res Public Health) URL:[Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis and Purification of Milnacipran

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the primary techniques for synthesizing and purifying the enantiomers of milnacipran. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), possesses two chiral centers, with its therapeutic and toxicological profiles being highly dependent on its stereochemistry. The (1S,2R)-enantiomer, levothis compound, is recognized as the more pharmacologically active component.[1][2] This guide focuses on two principal strategies for obtaining enantiomerically pure this compound: direct asymmetric synthesis and chiral resolution of a racemic mixture. We provide in-depth explanations of the causality behind experimental choices, step-by-step protocols for key methodologies, and robust analytical techniques for enantiomeric purity validation, grounded in authoritative references.

Introduction: The Stereochemical Importance of this compound

This compound is a well-established SNRI used for the treatment of major depressive disorder and fibromyalgia.[1][3][4] The molecule features a cyclopropane ring with two chiral centers, giving rise to four possible stereoisomers. The therapeutically administered form is typically a racemic mixture of the two cis-isomers: (1R,2S)-dextrothis compound and (1S,2R)-levothis compound.[1][5]

Extensive pharmacological studies have demonstrated that the enantiomers possess distinct properties. Levothis compound, the (1S,2R)-enantiomer, is a more potent inhibitor of both serotonin and norepinephrine reuptake and is specifically approved for the treatment of major depressive disorder.[1][2] Conversely, the dextrorotatory enantiomer exhibits a different toxicological profile, with studies indicating it may contribute more significantly to certain cardiovascular side effects.[6][7] This stereochemical differentiation underscores the critical need for robust and efficient methods to produce enantiomerically pure levothis compound to optimize the therapeutic index and minimize potential adverse effects.

The two predominant strategies to achieve this are:

-

Asymmetric Synthesis: Building the desired enantiomer from achiral or chiral precursors in a way that selectively forms the correct stereochemistry. This approach is highly efficient as it avoids discarding 50% of the material.[8]

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts or preferential crystallization.

This guide will detail protocols for both approaches, providing scientists with the foundational knowledge to implement these techniques.

Asymmetric Synthesis of Levothis compound

Principle: The most elegant and economically favorable approach is to construct the molecule with the desired stereochemistry from the outset. The following protocol is based on a widely cited industrial method that establishes the two critical stereocenters sequentially, starting from commercially available chiral building blocks and avoiding notoriously hazardous reagents like sodium azide.[2][9] The key step involves the reaction of phenylacetonitrile with a chiral epoxide, which sets the foundation for the cyclopropane ring's stereochemistry.

Protocol 2.1: Synthesis of (1S,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide HCl (Levothis compound HCl)

This multi-step protocol synthesizes the key lactone intermediate, which is then converted to the final active pharmaceutical ingredient.

Step A: Synthesis of Lactone Intermediate (II) [9]

-

Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert nitrogen atmosphere, suspend sodium amide (2.3 eq) in anhydrous toluene.

-

Anion Formation: Cool the suspension to 0-5°C. Slowly add a solution of phenylacetonitrile (2.5 eq) in toluene, maintaining the temperature below 10°C. Stir the resulting mixture for 1 hour at 10°C. The formation of the phenylacetonitrile anion is the driving force for the subsequent nucleophilic attack.

-

Cyclopropanation: Add a solution of (R)-epichlorohydrin (1.0 eq) in toluene dropwise, ensuring the reaction temperature is maintained at 10°C. Stir for a minimum of 2 hours after the addition is complete.

-

Hydrolysis & Lactonization: Quench the reaction by carefully pouring the mixture into a cold aqueous solution. This initial hydrolysis is followed by the addition of a strong base (e.g., KOH solution) and refluxing to hydrolyze the nitrile to a carboxylic acid and promote intramolecular cyclization to the lactone.

-

Isolation: After cooling, the reaction mixture is acidified. The acidic treatment ensures the lactone is fully formed and precipitates. The crude lactone (II) is isolated by filtration, washed, and dried. This intermediate should be obtained with a high enantiomeric excess (>95%).

Step B: Amidation to Form Amide-Alcohol (7) [2]

-

Setup: Dissolve the lactone intermediate (II) (1.0 eq) in a suitable anhydrous solvent like dichloromethane.

-

Reaction: Add diethylamine (excess) and a Lewis acid such as aluminum chloride (AlCl₃) (1.1 eq) at room temperature. The Lewis acid activates the lactone carbonyl, facilitating the nucleophilic ring-opening by diethylamine.

-

Workup: Stir until the reaction is complete (monitored by TLC or HPLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude amide-alcohol (7). The yield for this step is typically high (~90%).[2]

Step C: Conversion to Levothis compound Base [2]

-

Chlorination: Dissolve the amide-alcohol (7) (1.0 eq) in an anhydrous solvent and react with thionyl chloride (SOCl₂) to convert the primary alcohol into a more reactive chloride leaving group, yielding intermediate (8).

-

Amine Introduction: React the chlorinated intermediate (8) with potassium phthalimide. This is a classic Gabriel synthesis step for introducing a protected primary amine.

-

Deprotection: Cleave the phthalimide protecting group using hydrazine or ethanolamine in a solvent like ethanol to release the primary amine, yielding the levothis compound free base.

-

Purification: Purify the crude base via column chromatography or crystallization to remove residual reagents and byproducts.

Step D: Formation of Hydrochloride Salt [10]

-

Dissolution: Dissolve the purified levothis compound base in a suitable solvent such as isopropanol or methyl isobutyl ketone (MIBK).

-

Acidification: Heat the solution gently (e.g., 50-60°C) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol, until the pH is acidic (pH 1-2).

-

Crystallization & Isolation: Cool the mixture to room temperature and stir for at least 1 hour to allow for complete crystallization. Collect the white solid product by filtration, wash with a small amount of cold solvent (e.g., MIBK), and dry under vacuum to yield the final Levothis compound HCl.

Chiral Resolution via Preferential Crystallization

Principle: This technique is applicable to racemic compounds that form conglomerates (a physical mixture of separate crystals of each enantiomer), rather than a true racemate (where both enantiomers are present in the same crystal lattice). While this compound itself does not form a conglomerate, a specific derivative, the N-isobutyramide of this compound, has been identified as a conglomerate-forming compound, enabling its resolution by this powerful industrial technique.[11] The process relies on seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, which induces the crystallization of only that enantiomer.

Protocol 3.1: Resolution of (±)-N-isobutyryl-milnacipran[11]

Step A: Synthesis of Racemic N-isobutyryl-milnacipran

-

Synthesize racemic cis-milnacipran using a standard published procedure.[12]

-

React the racemic this compound with isobutyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-isobutyramide derivative. Purify the product by standard methods.

Step B: Preferential Crystallization

-

Prepare Supersaturated Solution: Prepare a supersaturated solution of the racemic N-isobutyryl-milnacipran in a suitable solvent (e.g., ethanol) at a specific temperature. The exact concentration and temperature are critical and must be determined experimentally by constructing a phase diagram.

-

Seeding: Add a small quantity (e.g., 1-2% by weight) of pure seed crystals of the desired enantiomer (e.g., (+)-N-isobutyryl-milnacipran).

-

Crystallization: Allow the solution to stir gently at a controlled temperature for a set period. The seed crystals will induce the crystallization of the same enantiomer from the solution, enriching the solid phase.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent. The collected solid will be highly enriched in the seeded enantiomer. The mother liquor will be enriched in the opposite enantiomer.

-

Entrainment: The mother liquor can then be brought to supersaturation, seeded with the opposite enantiomer, and the process can be repeated in cycles to resolve the entire batch.

Step C: Hydrolysis to Enantiopure this compound

-

Hydrolyze the resolved N-isobutyryl-milnacipran enantiomer back to the enantiopure this compound base using acidic or basic conditions.

-

Purify and convert to the HCl salt as described in Protocol 2.1, Step D.

Analytical Methods for Enantiomeric Purity Assessment

Principle: The successful synthesis or resolution of an enantiomer must be confirmed by a validated analytical method capable of quantifying the amount of each enantiomer present. The most common and reliable technique for this is Chiral High-Performance Liquid Chromatography (HPLC).[13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times.

Protocol 4.1: Chiral HPLC Method for this compound Enantiomers

The following table outlines a typical set of parameters for the chiral separation of this compound enantiomers. Optimization may be required based on the specific column and instrumentation used.

| Parameter | Recommended Condition | Rationale & Notes |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose or amylose derivatives coated on silica. | The CSP is the core of the separation, providing the chiral environment necessary for differential interaction with the enantiomers.[13][14] |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v). | The non-polar/polar solvent mixture controls the retention time. The amine modifier is often crucial for improving peak shape and resolution of basic compounds like this compound. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good resolution within a reasonable analysis time.[4] |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature control can improve the reproducibility and stability of the separation. |

| Detection | UV Absorbance at 220 nm | This compound has a chromophore that absorbs in the low UV range, providing good sensitivity.[4][15] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Sample Conc. | ~0.5 mg/mL in mobile phase | Concentration should be within the linear range of the detector. |

Data Analysis:

-

Resolution: Ensure the resolution between the two enantiomer peaks is greater than 1.5 for accurate quantification.

-

Quantification: Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the two enantiomers (Area₁ and Area₂) as shown in the formula in Figure 3. An e.e. of >99% is typically required for pharmaceutical-grade material.

References

-

Alliot, J., Gravel, E., Pillon, F., Buisson, D. A., Nicolas, M., & Doris, E. (2012). Enantioselective synthesis of levothis compound. Chemical Communications, 48(70), 8832–8834. [Link]

-

Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]

-

Cai, F., Sun, L., & Li, Y. (2012). A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms. American Journal of Analytical Chemistry, 3, 779-787. [Link]

- Chen, J., & Chen, Y. (2014). Process for preparing levothis compound hcl.

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved January 30, 2026. [Link]

- Gravel, E., Pillon, F., & Doris, E. (2011). Method for synthesis of (1s, 2r)-milnacipran.

-

Hancu, G., Uilăcan, A., & Blebea, N. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 11382. [Link]

-

Moret, C., & Briley, M. (2000). Pharmacology and Pharmacokinetics of this compound. ResearchGate. [Link]

-

Mubarakunnisa, S., et al. (2012). development and validation of rp-hplc method for estimation of this compound hcl in pharmaceutical formulations. International Journal of Pharmacy. [Link]

-

Patti, A., et al. (2015). Characterization of a conglomerate-forming derivative of (±)-milnacipran and its enantiomeric resolution by preferential crystallization. ResearchGate. [Link]

- Pierre Fabre Medicament. (2006). Use of the (1S,2R) enantiomer of this compound for the preparation of a drug.

- Pierre Fabre Medicament. (2011). Use of the dextrogyral enantiomer of this compound for the preparation of a drug.

-

Reddy, G. O., et al. (2012). validated rp-hplc method for analysis of this compound in bulk and in formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ResearchGate. (n.d.). Stereoisomers of this compound. [Link]

-

Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]

- Wang, Z., et al. (2008). The synthetic method of this compound hydrochloride trans isomer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective synthesis of levothis compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmascholars.com [pharmascholars.com]

- 5. researchgate.net [researchgate.net]

- 6. USRE43879E1 - Use of the dextrogyral enantiomer of this compound for the preparation of a drug - Google Patents [patents.google.com]

- 7. US7074833B2 - Use of the (1S,2R) enantiomer of this compound for the preparation of a drug - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. EP2391599B1 - Method for synthesis of (1s, 2r)-milnacipran - Google Patents [patents.google.com]

- 10. US20140343322A1 - Process for preparing levothis compound hcl - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN100408551C - The synthetic method of this compound hydrochloride trans isomer - Google Patents [patents.google.com]

- 13. (PDF) VALIDATED RP-HPLC METHOD FOR ANALYSIS OF this compound IN BULK AND IN FORMULATIONS [academia.edu]

- 14. veeprho.com [veeprho.com]

- 15. researchgate.net [researchgate.net]

Application Note: Evaluation of Milnacipran Unbound Brain Penetration

From In Vitro Efflux Screening to In Vivo Microdialysis

) of Milnacipran.Abstract & Introduction

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for fibromyalgia and major depressive disorder.[1] Unlike tricyclic antidepressants (TCAs) or many SSRIs which are highly lipophilic, this compound presents a physicochemical paradox : it is hydrophilic (LogP ~0.7–1.0) and has low plasma protein binding (~13%), yet it exhibits high bioavailability (~85–90%) and robust CNS penetration.

Standard "total brain concentration" assays (homogenization) are insufficient for this compound because they fail to distinguish between drug bound to brain tissue and the pharmacologically active unbound drug in the interstitial fluid (ISF).

This Application Note provides a definitive workflow to evaluate this compound’s BBB penetration using MDCK-MDR1 permeability screening (to assess transporter liability) followed by dual-probe microdialysis (the gold standard for measuring

Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Clinical Significance |

| Bioavailability | ~85–90% (Oral) | High systemic exposure without IV dosing.[2] |

| Protein Binding | ~13% | Low binding reduces the disparity between total and free drug. |

| Elimination | Renal (55% unchanged) | Minimal hepatic metabolism reduces CYP-mediated variability. |

| P-gp Interaction | Weak/Non-substrate | unlike loperamide or paclitaxel, it is not actively pumped out of the CNS. |

Phase I: In Vitro Permeability & Efflux Liability

Before in vivo testing, it is critical to confirm if the drug is a substrate for P-glycoprotein (P-gp), the primary efflux transporter at the BBB.

Protocol: MDCK-MDR1 Transwell Assay

Objective: Determine the Efflux Ratio (ER) to predict if active transport restricts brain entry.

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with human ABCB1 gene).

-

Transwell® plates (0.4 µm pore size).

-

Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

-

Reference Controls: Prazosin (non-substrate), Digoxin (P-gp substrate).

Workflow:

-

Seeding: Culture MDCK-MDR1 cells on Transwell inserts for 4–5 days until confluent (TEER > 200

). -

Dosing: Prepare this compound (10 µM) in Transport Buffer.

-

Bidirectional Transport:

-

A

B (Apical to Basolateral): Mimics blood-to-brain entry. -

B

A (Basolateral to Apical): Mimics brain-to-blood efflux.

-

-

Incubation: 60 minutes at 37°C.

-

Analysis: Quantify donor and receiver compartments via LC-MS/MS.

Calculation:

Interpretation:

-

ER < 2.0: Indicates this compound is likely not a P-gp substrate (passive diffusion dominates). Expected result for this compound.

-

ER > 2.0: Indicates active efflux. (If observed, repeat with P-gp inhibitor Zosuquidar to confirm).

Phase II: In Vivo Microdialysis (The Gold Standard)